
4-Chloro-2-cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidine
Overview
Description
Synthesis Analysis
While specific synthesis methods for “4-Chloro-2-cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidine” are not available, pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Scientific Research Applications
Synthesis and Pharmacological Activities
Pyrimidine derivatives are recognized for their diverse pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and notably, anti-inflammatory activities. The synthesis methods for pyrimidines have evolved, offering various pathways to develop these compounds with enhanced biological activities. Specifically, the structure-activity relationships (SARs) of pyrimidine compounds have been studied to understand their potent anti-inflammatory effects, which are attributed to their inhibitory responses against key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α, among others. This understanding facilitates the development of new pyrimidines as anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Anti-Inflammatory Activity
Substituted tetrahydropyrimidine derivatives have shown significant in vitro anti-inflammatory activity, as demonstrated by the inhibition of protein denaturation methods using diclofenac as a standard drug. This highlights the potential of pyrimidine derivatives in designing leads for anti-inflammatory activity, with the synthesis process involving reactions of urea and bis(methylthio)methylenemalononitrile, among others, to achieve these bioactive compounds (Gondkar et al., 2013).
Catalytic Applications in Synthesis
The application of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds demonstrates the versatility of pyrimidine derivatives in medicinal and pharmaceutical industries. These scaffolds, particularly 5H-pyrano[2,3-d]pyrimidine, are valuable for their broad synthetic applications and bioavailability. Research has focused on developing synthetic pathways employing various catalysts, including organocatalysts and nanocatalysts, to create novel pyrimidine analogs for the development of lead molecules (Parmar et al., 2023).
Medicinal Chemistry Perspectives
In medicinal chemistry, pyrimidine derivatives have been explored for their potential as anti-Alzheimer's agents. The structural activity relationship (SAR)-based medicinal perspectives highlight the nonpoisonous nature and synthesizing practicability of pyrimidine scaffolds, offering clues for the development of therapeutic agents aimed at declining or rehabilitating neurological disorders (Das et al., 2021).
properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(oxolan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-6-8(9-2-1-5-15-9)13-11(14-10)7-3-4-7/h6-7,9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZACFRKYPHOTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



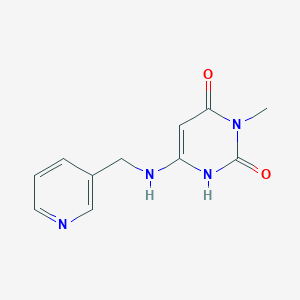
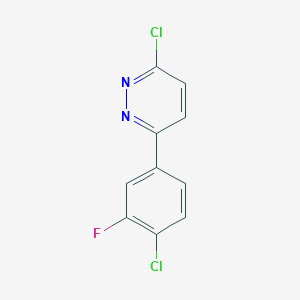

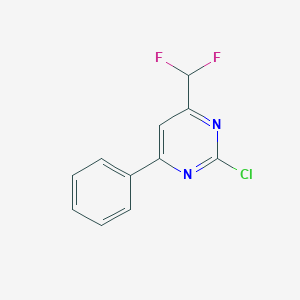
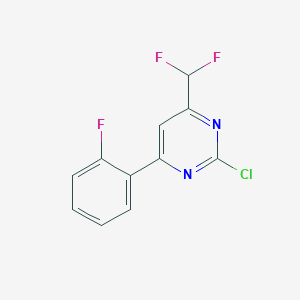

![1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B1480218.png)

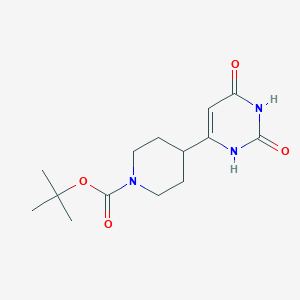
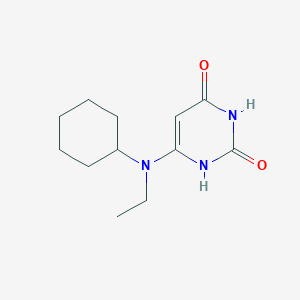
![1-(2-((2-hydroxyethyl)amino)ethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480227.png)
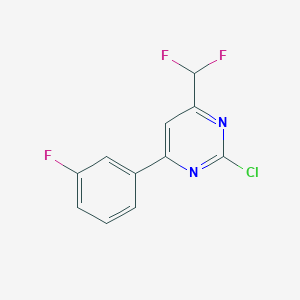
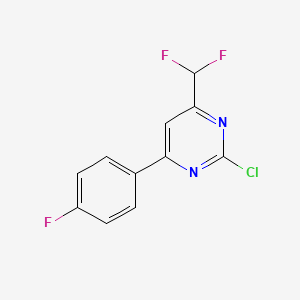
![3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480231.png)